2,3,4-Trimethylpentane
Overview
Description
2,3,4-Trimethylpentane is a branched alkane with the chemical formula C8H18. It is one of the isomers of octane and is known for its use in various industrial applications. This compound is a colorless liquid at room temperature and is characterized by its mild aliphatic hydrocarbon odor.
Mechanism of Action
Target of Action
2,3,4-Trimethylpentane primarily targets the kidneys and liver. It is a constituent of unleaded petrol and has been shown to cause renal tumours in male rats and liver tumours in female mice .
Mode of Action
This compound interacts with its targets through a sex-specific and species-specific mechanism. It promotes the formation of renal tumours in male rats via an accumulation of α2-globulin . It has also been shown to be mitogenic in the liver, suggesting that it is involved in the formation of liver tumours in female mice .
Biochemical Pathways
It is known that the compound induces the proliferation of hepatocytes in female mice . This suggests that it may affect pathways related to cell growth and division.
Pharmacokinetics
It is known that the compound is a constituent of gasoline and is therefore likely to be absorbed through inhalation . Its distribution, metabolism, and excretion are currently unknown and warrant further investigation.
Result of Action
The action of this compound results in molecular and cellular effects such as the formation of renal tumours in male rats and liver tumours in female mice . These effects are believed to be due to the compound’s ability to induce the proliferation of hepatocytes and the accumulation of α2-globulin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is released into the environment by the petroleum industries during refining processes and during the use of gasoline . Automotive evaporative emissions and exhaust are the most important sources of release into the environment . Therefore, the concentration of this compound in the environment and its subsequent exposure to humans can be influenced by factors such as industrial practices and automobile usage .
Biochemical Analysis
Biochemical Properties
It is known to be a volatile organic compound
Cellular Effects
Exposure to 2,3,4-Trimethylpentane has been shown to cause ultrastructural changes in primary hepatocytes, including abnormal condensed chromatin association with the nuclear membrane, swollen mitochondria, increased amounts of cytoplasmic lipid, significant loss of microvilli from the cell surface, increased vacuolation, and increased numbers of peroxisomes .
Molecular Mechanism
It is known to be a nephrotoxic agent , suggesting that it may exert its effects at the molecular level through interactions with kidney cells
Dosage Effects in Animal Models
It is known to be a nephrotoxic agent , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be a mammalian metabolite , suggesting that it may interact with enzymes or cofactors in mammalian metabolic pathways
Transport and Distribution
It is known to be a volatile organic compound , suggesting that it may be transported and distributed via diffusion
Subcellular Localization
It is known to be a volatile organic compound , suggesting that it may be localized in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylpentane can be synthesized through several methods. One common synthetic route involves the alkylation of isobutylene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to maximize yield and minimize side reactions.
Industrial Production Methods: Industrially, this compound is often produced by the distillation of petroleum. Another method involves the dimerization of isobutylene using an Amberlyst catalyst, which produces a mixture of iso-octenes. This mixture is then hydrogenated to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylpentane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, it can be oxidized to form carbon dioxide and water.
Radical Reactions: It reacts with hydroxyl radicals in the presence of nitrogen oxides to form products like acetaldehyde, acetone, and 3-methylbutanone.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Chlorine gas in the presence of ultraviolet light.
Radical Reactions: Hydroxyl radicals in the presence of nitrogen oxides.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Chlorinated derivatives.
Radical Reactions: Acetaldehyde, acetone, and 3-methylbutanone.
Scientific Research Applications
2,3,4-Trimethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and as a solvent in various chemical reactions.
Biology: It is studied for its effects on biological systems, particularly its nephrotoxic effects in mammals.
Medicine: Research on its metabolites helps in understanding the metabolic pathways and potential toxic effects of similar hydrocarbons.
Industry: It is a constituent of gasoline and is used to improve the octane rating of fuels.
Comparison with Similar Compounds
2,3,4-Trimethylpentane can be compared with other similar compounds such as:
2,2,4-Trimethylpentane:
2,2,3-Trimethylpentane: Another isomer of octane, used in similar applications.
2,3,3-Trimethylpentane: Similar in structure and properties, used in fuel and industrial applications.
Uniqueness: this compound is unique due to its specific branching pattern, which influences its physical and chemical properties, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
2,3,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-6(2)8(5)7(3)4/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPGDEORIPLBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060343 | |
Record name | 2,3,4-Trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liqiud; [Alfa Aesar MSDS] | |
Record name | 2,3,4-Trimethylpentane | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
27.1 [mmHg] | |
Record name | 2,3,4-Trimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16433 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-75-3 | |
Record name | 2,3,4-Trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4-Trimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Trimethylpentane | |
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Record name | Pentane, 2,3,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4-Trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.448 | |
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Record name | 2,3,4-TRIMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOJ1QVR6OA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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